5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a chemical compound that belongs to the class of pyranones. It has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It may also interact with sigma-1 receptors, which are involved in various physiological processes, including pain perception, cognition, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one possesses various biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have anticonvulsant effects, possibly by modulating the activity of GABA receptors.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one in lab experiments is its potential as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor antagonist. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including depression, anxiety, and epilepsy. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one. One direction is to further investigate its potential as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor antagonist. This may lead to the development of new drugs for the treatment of various diseases, including depression, anxiety, and epilepsy. Another direction is to study its potential as a modulator of GABA receptors, which may lead to the development of new drugs for the treatment of epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a multi-step process that involves the use of various reagents and catalysts. The starting material for the synthesis is 4-(4-chlorophenyl)piperazine-1-carboxylic acid, which is reacted with benzyl bromide in the presence of potassium carbonate to obtain the benzylated piperazine derivative. This intermediate is then reacted with ethyl acetoacetate and p-toluenesulfonic acid in ethanol to yield the pyranone product.
Scientific Research Applications
5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one has been studied for its potential applications in medicinal chemistry. It has been shown to possess various pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. It has also been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor antagonist.
properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c24-18-6-8-19(9-7-18)25-10-12-26(13-11-25)23(28)21-14-20(27)22(16-30-21)29-15-17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAUSSOTNCFGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.